2-(2,4-Di-tert-pentylphenoxy)butanoic acid
Overview
Description
“2-(2,4-Di-tert-pentylphenoxy)butanoic acid” is a butyric acid derivative with the molecular formula C20H32O31. It is often a major component of volatile or essential oils2.
Synthesis Analysis
The specific synthesis process for “2-(2,4-Di-tert-pentylphenoxy)butanoic acid” is not readily available in the sources I found. However, it is described as an organic building block used in chemical synthesis3.Molecular Structure Analysis
The molecular weight of “2-(2,4-Di-tert-pentylphenoxy)butanoic acid” is 320.5 g/mol1. The IUPAC name is 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid1. The InChI and SMILES strings provide a textual representation of the molecule’s structure1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(2,4-Di-tert-pentylphenoxy)butanoic acid” are not detailed in the sources I found.Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.5 g/mol, and its exact mass is 320.23514488 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 31. The compound also has a rotatable bond count of 81.Scientific Research Applications
Application in Antioxidant Research
- Summary : 2,4-DTBP is known for its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration .
- Methods : The compound was extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .
- Results : Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds. It enhances the durability and endurance of plastics, rubber, and polymers .
Application in Antifungal and Anticancer Research
- Summary : 2,4-DTBP has shown antifungal and anticancer properties .
- Methods : The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) .
- Results : The identified IC 50 value was 5 μg/ml, indicating its effectiveness against cancer cells .
Application in Polymer Research
- Summary : 2,6-di-tert-butylphenol, a similar compound to 2,4-DTBP, has been used to modify polystyrene, enhancing its antioxidative properties .
- Methods : The compound was synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .
- Results : The antioxidative property of the modified polystyrene was extensively evaluated, and the results indicated excellent capability in scavenging O 2− · and DPPH·, and effectively inhibited the oxidation of benzaldehyde .
Application in Agriculture
- Summary : This compound has potential applications in the field of agriculture as a herbicide .
- Methods : It is believed to inhibit plant growth by interfering with the biosynthesis of fatty acids .
- Results : While specific results are not available, the potential for this compound to act as a herbicide suggests it could be used to control unwanted plant growth .
Application in Pest Control
- Summary : A similar compound, 2,4-Di-tert-butylphenol (DTBP), exhibits potent contact toxicity and repellency against certain beetles .
- Methods : The compound was tested on the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne), and it binds to odorant-binding proteins in the antennae of the female scarab beetle (Holotrichia oblita) .
- Results : The results suggest that this compound could be used as a pest control agent .
Application in Anti-Biofilm Research
- Summary : DTBP has been shown to inhibit and disrupt biofilms of Candida albicans .
- Methods : Anti-biofilm assays and morphological observations were used to evaluate the efficacy of DTBP .
- Results : Inhibition of hyphal development, a key process that aids in initial adhesion of C. albicans, was observed, suggesting a mechanism for the anti-biofilm activity of DTBP .
Application in Chemical Synthesis
- Summary : “2-(2,4-Di-tert-pentylphenoxy)butanoic acid” is an organic building block used in chemical synthesis .
- Results : The outcomes obtained would also depend on the specific synthesis. This compound could be used to synthesize a wide variety of other compounds due to its functional groups .
Application in Material Science
Safety And Hazards
Specific safety and hazard information for “2-(2,4-Di-tert-pentylphenoxy)butanoic acid” is not available in the sources I found.
Future Directions
The future directions for the use or study of “2-(2,4-Di-tert-pentylphenoxy)butanoic acid” are not specified in the sources I found.
Please note that this information is based on available resources and may not be exhaustive or up-to-date. For more detailed or specific information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-8-16(18(21)22)23-17-12-11-14(19(4,5)9-2)13-15(17)20(6,7)10-3/h11-13,16H,8-10H2,1-7H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYXPLSQNMCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864396 | |
Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid | |
CAS RN |
13403-01-5 | |
Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13403-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.